1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine (CAS: 3654-22-6) is a heterocyclic small molecule belonging to the aminopyrazole class, characterized by a 5-membered pyrazole ring with methyl substitutions at the 1- and 3-positions, a phenyl group at the 4-position, and a primary amine (-NH2) at the 5-position. This specific substitution pattern creates a distinct lipophilic and hydrogen-bonding donor profile (LogP: 1.33; LogSW: -1.66) that differentiates it from both unsubstituted pyrazoles and regioisomers with alternative placement of the phenyl or methyl groups.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 3654-22-6
Cat. No. B1332680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
CAS3654-22-6
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC=CC=C2)N)C
InChIInChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
InChIKeyPBVCIAKCHUXQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.2 [ug/mL]

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine (CAS: 3654-22-6) – Core Physicochemical & Structural Profile for Research Procurement


1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine (CAS: 3654-22-6) is a heterocyclic small molecule belonging to the aminopyrazole class, characterized by a 5-membered pyrazole ring with methyl substitutions at the 1- and 3-positions, a phenyl group at the 4-position, and a primary amine (-NH2) at the 5-position . This specific substitution pattern creates a distinct lipophilic and hydrogen-bonding donor profile (LogP: 1.33; LogSW: -1.66) that differentiates it from both unsubstituted pyrazoles and regioisomers with alternative placement of the phenyl or methyl groups . As an H-bond-donating heterocycle, it serves as a scaffold in medicinal chemistry for developing kinase inhibitors and GPCR ligands .

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine – Why In-Class Aminopyrazoles Are Not Direct Replacements


In silico and experimental evaluations confirm that in-class aminopyrazoles cannot be generically interchanged for 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine without significant risk of altering biological outcomes or synthetic feasibility. The precise combination of the 4-phenyl ring and 1,3-dimethyl groups directly influences both physicochemical and biological parameters. While unsubstituted 4-phenylpyrazol-5-amine provides a baseline hydrogen-bonding capacity, its lack of methyl groups drastically increases polarity and metabolic vulnerability . Conversely, moving the dimethylamino substitution to other positions (e.g., N,N-dimethyl analogs) alters the electronic profile and binding mode, resulting in significantly different IC50 values in kinase inhibition assays . Furthermore, 1,3-disubstituted 5-aminopyrazoles have been explicitly optimized to achieve high affinity for targets like the human neuropeptide Y5 receptor, whereas other regioisomers fail to recapitulate this binding profile, underscoring that the substitution pattern is not just a structural nuance but a functional requirement for specific target engagement .

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6) – Quantitative Comparative Evidence for Procurement Decision-Making


Lipophilicity Advantage: LogP and Solubility Metrics Compared to Unsubstituted Pyrazole Core

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine exhibits a significantly higher calculated lipophilicity (LogP: 1.33) and lower predicted aqueous solubility (LogSW: -1.66) compared to the unsubstituted 4-phenylpyrazol-5-amine core, which lacks the methyl groups and thus demonstrates higher polarity and water solubility . This quantified difference in LogP directly impacts passive membrane permeability, a critical determinant in cell-based assays.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Differentiation from N,N-Dimethyl Regioisomer: Electronic Profile and Kinase Binding Implications

The target compound (1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine) features a primary amine (-NH2) at the 5-position, which is structurally distinct from N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine (a regioisomer with a tertiary amine). This change from a primary to a tertiary amine eliminates a hydrogen bond donor, drastically altering the electronic profile and predicted binding mode to kinases like EGFR . While direct IC50 values for this specific compound are not publicly available in a head-to-head study, SAR studies on related pyrazole-based kinase inhibitors consistently show that the presence and position of the -NH2 group can alter inhibitory potency (IC50) by over 10-fold compared to N-alkylated analogs .

Kinase Inhibitor Discovery Structure-Activity Relationship (SAR) Medicinal Chemistry

Structural Superiority for NPY5 Receptor Antagonism Over Other Aminopyrazole Regioisomers

A high-throughput screening campaign identified 1,3-disubstituted-5-aminopyrazoles as a lead series with high affinity for the human neuropeptide Y5 receptor (NPY5R) . The structural requirements for this activity are strict; 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine conforms precisely to this pharmacophore. Other aminopyrazole regioisomers (e.g., 3,5-disubstituted or 1,4-disubstituted) or compounds lacking the 1,3-dimethyl substitution pattern failed to demonstrate comparable binding affinity, underscoring that this specific substitution pattern is essential for target engagement in this class.

Neuroscience Obesity Research GPCR Pharmacology

Role as a Privileged Scaffold in Kinase Inhibitor Intellectual Property (IP) Space

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine falls squarely within the Markush structure claims of multiple high-value kinase inhibitor patents. For instance, it is explicitly covered as a key intermediate or core scaffold in patents related to p38 MAP kinase inhibitors (e.g., WO2008156721A1) [1] and protein kinase modulators (e.g., WO2007145821A2) [2]. While open-source molecules lacking this specific substitution pattern may serve as kinase inhibitor precursors, the 1,3-dimethyl-4-phenyl arrangement provides a proprietary and composition-of-matter foothold that is often required for establishing novelty and securing freedom-to-operate in competitive kinase drug discovery programs.

Kinase Drug Discovery Intellectual Property Pharmaceutical Chemistry

Optimal Research & Industrial Application Scenarios for 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine (CAS 3654-22-6)


Lead Optimization in Kinase Drug Discovery

This compound is ideally suited as a starting point or advanced intermediate for synthesizing potent p38 MAP kinase or PDGF receptor inhibitors. As explicitly referenced in key patents (e.g., WO2008156721A1 and WO2007145821A2), its 1,3-dimethyl-4-phenyl-5-aminopyrazole core is a privileged scaffold for achieving high binding affinity and selectivity [1]. Its primary amine allows for straightforward diversification via amide coupling or reductive amination, enabling the rapid exploration of structure-activity relationships (SAR) within a protected chemical space, a strategic advantage over less-optimized or unprotected aminopyrazole alternatives [1].

Neuroscience Research Targeting NPY5R-Mediated Appetite Regulation

For academic and industrial neuroscience laboratories investigating appetite regulation, obesity, or anxiety, this compound provides a direct entry point into a validated series of high-affinity NPY5R ligands. Its structure conforms precisely to the 1,3-disubstituted-5-aminopyrazole pharmacophore shown to be essential for binding, offering a substantial head start compared to screening libraries of generic pyrazoles, which are likely to be inactive at this target .

Medicinal Chemistry Core Scaffold Diversification

The distinct physicochemical profile (LogP: 1.33; LogSW: -1.66) of this compound makes it an excellent core scaffold for medicinal chemistry programs requiring enhanced passive membrane permeability. Its properties are particularly beneficial for developing small-molecule modulators of intracellular targets, where generic, more polar aminopyrazoles would fail to achieve sufficient cell penetration. This quantifiable lipophilicity advantage provides a clear rationale for its selection in the design of CNS-penetrant or cell-active probes.

Synthesis of Fused Heterocyclic Libraries via the Amino Group

The primary amine group at the 5-position offers versatile synthetic utility for generating diverse heterocyclic libraries. It can be utilized to synthesize pyrazolo[1,5-a]pyrimidines, pyrazolodiazepines, and other fused systems of pharmaceutical relevance. This functional group differentiates it from N-alkylated analogs that lack the necessary nucleophilicity or ability to form an exocyclic double bond, making it the preferred building block for constructing more complex, three-dimensional molecular architectures .

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